molecular formula C19H28O2 B576341 (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione CAS No. 1228-66-6

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

Cat. No.: B576341
CAS No.: 1228-66-6
M. Wt: 288.431
InChI Key: RAVRUVQHJXISRT-TULRTYAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is notable for its intricate stereochemistry and multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Transformations: Introduction of the ketone groups at positions 11 and 17.

    Stereochemical Control: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.

Scientific Research Applications

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione: can be compared with other similar compounds, such as:

This compound .

Properties

CAS No.

1228-66-6

Molecular Formula

C19H28O2

Molecular Weight

288.431

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H28O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-14,17H,3-11H2,1-2H3/t12-,13+,14+,17-,18+,19+/m1/s1

InChI Key

RAVRUVQHJXISRT-TULRTYAESA-N

SMILES

CC12CCCCC1CCC3C2C(=O)CC4(C3CCC4=O)C

Synonyms

5α-Androstane-11,17-dione

Origin of Product

United States

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